molecular formula C17H15Cl2N3O2 B2596014 2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2058730-23-5

2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2596014
CAS No.: 2058730-23-5
M. Wt: 364.23
InChI Key: SSLHOUUQDZRIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds related to the provided chemical structure have been evaluated for their antimicrobial and antitumor properties . For example, a series of hydrazonoyl substituted pyrimidinones exhibited moderate antimicrobial activities and showed cytotoxic activities against human tumor cell lines in screenings by the National Cancer Institute (NCI), USA. Such studies suggest potential applications in developing novel antimicrobial and cancer therapeutic agents (Edrees et al., 2010).

Synthesis and Chemical Characterization

Research on synthesis methodologies provides a foundation for creating compounds with complex structures. The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves intricate synthetic routes that could be analogous to synthesizing complex structures like the one . This includes the use of organozinc derivatives for diastereoselection and diastereomeric salt resolution processes (Butters et al., 2001).

Applications in Material Science

Compounds with pyrimidinone units have been utilized in material science , such as in the synthesis of copolymers for ambipolar field-effect transistors. This highlights the versatility of such structures in electronic and photonic applications, suggesting potential research avenues for the compound in material science domains (Shao et al., 2014).

Novel Drug Design

The investigation of drug design encompasses the exploration of novel structures for therapeutic applications. For instance, binuclear dioxomolybdenum(VI) complexes with tridentate ONS donor ligands, incorporating pyrimidinone-like structures, have been synthesized and characterized, revealing potential for designing metal-based drugs or catalysts (Pramanik et al., 2015).

Photophysical Studies

Research on photophysical properties of pyrimidinones, as part of the photolesions in DNA, can be crucial for understanding the compound's behavior under light exposure. Such studies are fundamental in fields ranging from photobiology to the development of photoprotective agents (Ryseck et al., 2013).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-10-1-4-16(13(19)5-10)24-8-17(23)22-11-2-3-15(22)12-7-20-9-21-14(12)6-11/h1,4-5,7,9,11,15H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLHOUUQDZRIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.